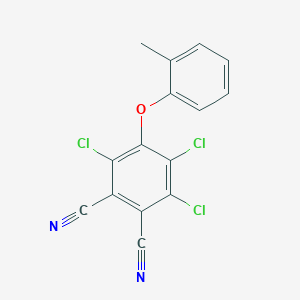![molecular formula C5H10N2O3 B14635489 methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
methyl N-[(E)-ethoxyiminomethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(E)-ethoxyiminomethyl]carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds that contain the functional group -NHCOO-. They are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N-[(E)-ethoxyiminomethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, under mild conditions. This method is environmentally friendly and avoids the use of hazardous reagents like phosgene . Another method involves the reaction of carbamoyl chlorides with substituted phenols in a one-pot procedure, which is economical and efficient .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbon dioxide as a starting material. For example, the reaction of an amine with carbon dioxide in the presence of a catalyst can produce carbamates efficiently. This method is advantageous as it utilizes a readily available and inexpensive raw material .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(E)-ethoxyiminomethyl]carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamoyl radicals.
Reduction: Reduction of carbamates can yield amines.
Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in the reactions of carbamates include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbamates can produce carbamoyl radicals, while reduction can yield amines .
Applications De Recherche Scientifique
Methyl N-[(E)-ethoxyiminomethyl]carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl N-[(E)-ethoxyiminomethyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. By inhibiting this enzyme, carbamates increase the levels of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . This mechanism is similar to that of other carbamate compounds used as insecticides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to methyl N-[(E)-ethoxyiminomethyl]carbamate include:
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Naphthyl carbamate
Uniqueness
This compound is unique due to its specific structure, which includes an ethoxyiminomethyl group. This structural feature imparts distinct chemical properties, such as its reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
methyl N-[(E)-ethoxyiminomethyl]carbamate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-7-4-6-5(8)9-2/h4H,3H2,1-2H3,(H,6,7,8) |
Clé InChI |
AXQDAFOPLIAEKP-UHFFFAOYSA-N |
SMILES isomérique |
CCO/N=C/NC(=O)OC |
SMILES canonique |
CCON=CNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)

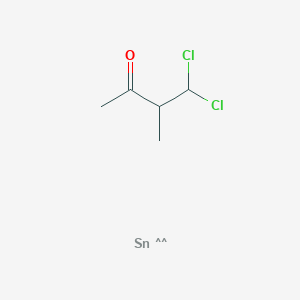
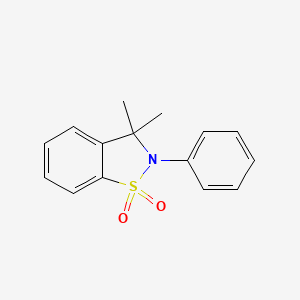
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
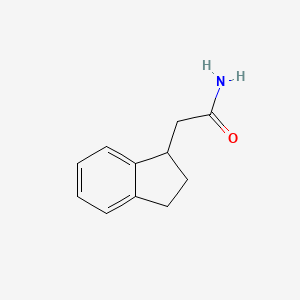
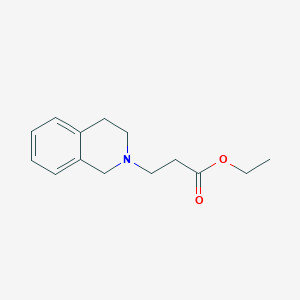
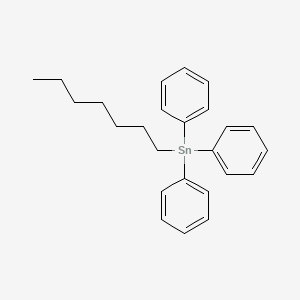

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)


![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
